1H-Tetrazole, 1-(2-fluoroethyl)-
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Overview
Description
1H-Tetrazole, 1-(2-fluoroethyl)-: is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-(2-fluoroethyl)- can be synthesized through the cyclization of azides with nitriles. Common methods include:
Cyclization of Azides and Nitriles: This method involves the reaction of sodium azide with nitriles in the presence of catalysts like zinc salts.
Microwave-Assisted Synthesis: This method accelerates the reaction between nitriles and sodium azide using microwave irradiation, resulting in high yields and short reaction times.
Industrial Production Methods: Industrial production often employs the use of heterogeneous catalysts and microwave-assisted synthesis to achieve high efficiency and yield. The use of environmentally benign catalysts like L-proline has also been explored .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 1-(2-fluoroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tetrazole ring.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with azides to form tetrazole derivatives.
Common Reagents and Conditions:
Sodium Azide: Used in cyclization reactions with nitriles.
Catalysts: Zinc salts, L-proline, and other heterogeneous catalysts are commonly used.
Major Products: The major products formed from these reactions are various substituted tetrazole derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
1H-Tetrazole, 1-(2-fluoroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a bioisostere for carboxylate groups, making it valuable in drug design.
Medicine: Incorporated into pharmaceuticals for its stability and bioisosteric properties.
Industry: Used in the production of materials with high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-(2-fluoroethyl)- involves its interaction with molecular targets through its nitrogen-rich structure. The tetrazole ring can stabilize negative charges, making it effective in receptor-ligand interactions . This property allows it to act as a bioisostere for carboxylate groups, enhancing its utility in drug design .
Comparison with Similar Compounds
2H-Tetrazole: Another isomer of tetrazole with similar properties but different tautomeric forms.
5-Substituted Tetrazoles: These compounds have various substituents at the 5-position, offering different chemical and biological properties.
Uniqueness: 1H-Tetrazole, 1-(2-fluoroethyl)- is unique due to the presence of the 2-fluoroethyl group, which can enhance its reactivity and stability in certain applications . This makes it particularly valuable in the synthesis of pharmaceuticals and materials with specific properties .
Properties
CAS No. |
606149-12-6 |
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Molecular Formula |
C3H5FN4 |
Molecular Weight |
116.10 g/mol |
IUPAC Name |
1-(2-fluoroethyl)tetrazole |
InChI |
InChI=1S/C3H5FN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |
InChI Key |
LZXFPNTYBPAZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CCF |
Origin of Product |
United States |
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